molecular formula C21H13Cl2F3N2O B2500008 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 2418706-08-6

2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole

Katalognummer: B2500008
CAS-Nummer: 2418706-08-6
Molekulargewicht: 437.24
InChI-Schlüssel: HOMVMBJTTFITIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole is a useful research compound. Its molecular formula is C21H13Cl2F3N2O and its molecular weight is 437.24. The purity is usually 95%.
BenchChem offers high-quality 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[5-(2,4-dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2F3N2O/c1-11-19(12-2-4-13(5-3-12)21(24,25)26)28-20(27-11)18-9-8-17(29-18)15-7-6-14(22)10-16(15)23/h2-10H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMVMBJTTFITIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a furan ring substituted with a dichlorophenyl group, an imidazole core, and a trifluoromethyl phenyl group. The presence of these functional groups suggests potential interactions with biological targets.

Structural Formula

C19H14Cl2F3N2O\text{C}_{19}\text{H}_{14}\text{Cl}_2\text{F}_3\text{N}_2\text{O}
  • Molecular Weight : 394.23 g/mol
  • IUPAC Name : 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazole have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

Table 1 summarizes the cytotoxic activity of related imidazole compounds against different cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF-7 (Breast)15.63Induction of apoptosis
BA549 (Lung)10.50Inhibition of cell proliferation
CHeLa (Cervical)12.30Cell cycle arrest

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Antibacterial Activity

The imidazole moiety is recognized for its antibacterial properties. Analogues of imidazole have been explored for their efficacy against resistant strains such as MRSA.

The antibacterial activity is often attributed to:

  • The presence of electron-withdrawing groups which enhance the compound's ability to penetrate bacterial membranes.
  • The interaction with bacterial enzymes leading to cell death.

Other Biological Activities

Research has also pointed towards other potential activities such as anti-inflammatory and antifungal properties, although these require further investigation.

Synthesis and Optimization

The synthesis of 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole typically involves multi-step organic reactions, including:

  • Formation of Furan Ring : Cyclization reactions using appropriate precursors.
  • Substitution Reactions : Electrophilic aromatic substitution to introduce the dichlorophenyl group.
  • Imidazole Formation : Nucleophilic substitution reactions to complete the imidazole structure.

Synthetic Route Overview

The synthetic route can be summarized as follows:

  • Starting Materials : Furan derivatives and substituted phenols.
  • Reagents : Acidic or basic catalysts to facilitate cyclization and substitution.
  • Conditions : Controlled temperature and pressure for optimal yield.

Q & A

Q. What are the established synthetic routes for preparing this compound, and how do reaction conditions (e.g., solvent, catalyst) influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step procedures. For example, imidazole ring formation can be achieved via cyclocondensation of glyoxal derivatives with amines under acidic conditions. Substituents like the furan-2-yl and trifluoromethylphenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Key reaction parameters include:
  • Catalysts : Pd(PPh₃)₄ for cross-coupling reactions (e.g., attaching the furan moiety to the imidazole core) .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
  • Temperature : Controlled heating (80–120°C) ensures completion of cyclization steps without decomposition .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product in >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • Methodological Answer : A combination of techniques is required:
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions on the imidazole ring (e.g., methyl group at position 5, trifluoromethylphenyl at position 4). Aromatic proton splitting patterns in the 6.5–8.5 ppm range confirm substitution on phenyl rings .
  • IR Spectroscopy : Stretching frequencies at ~3100 cm⁻¹ (C-H aromatic), ~1600 cm⁻¹ (C=N imidazole), and ~1350 cm⁻¹ (C-F) validate functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability, poor bioavailability). Strategies include:
  • Metabolic Profiling : Incubate the compound with liver microsomes to identify metabolites that may reduce efficacy in vivo .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .
  • Dose-Response Studies : Compare ED₅₀ values across models (e.g., carrageenan-induced inflammation vs. neuropathic pain) to assess target-specific effects .

Q. What computational approaches are suitable for predicting binding interactions with biological targets (e.g., TRPV1 receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER, GROMACS) can model binding poses:
  • Docking Workflow :

Prepare the receptor structure (TRPV1 PDB: 3J5P).

Generate ligand conformers (e.g., using OMEGA).

Score binding affinities; prioritize poses with hydrogen bonds to Arg557 or Tyr511 .

  • Free Energy Perturbation (FEP) : Quantify ΔG of binding to guide structural modifications (e.g., optimizing trifluoromethylphenyl interactions) .

Q. How can X-ray crystallography resolve ambiguities in substituent orientation on the imidazole ring?

  • Methodological Answer : Single-crystal X-ray diffraction provides unambiguous structural
  • Crystallization : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane) .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) structures.
  • Analysis : Software (e.g., SHELX, OLEX2) refines dihedral angles between the imidazole core and substituent phenyl rings, confirming spatial arrangements .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.